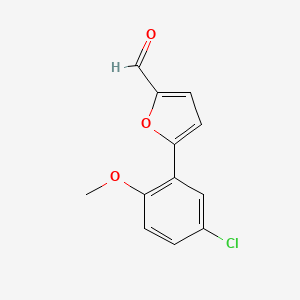

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde

Descripción general

Descripción

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9ClO3 It features a furan ring substituted with a 5-chloro-2-methoxyphenyl group and an aldehyde functional group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and furan-2-carbaldehyde.

Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 5-(5-Chloro-2-methoxyphenyl)furan-2-carboxylic acid.

Reduction: 5-(5-Chloro-2-methoxyphenyl)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde exhibit promising anticancer properties. For instance, derivatives of furan-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural similarity allows for the exploration of this compound as a potential lead in cancer drug development.

Neuroprotective Effects

Research has demonstrated that furan derivatives can possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress makes it a candidate for further investigation in neuropharmacology .

Anti-inflammatory Properties

Furan-based compounds, including those related to this compound, have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and may be useful in treating conditions characterized by chronic inflammation .

Polymer Science Applications

Biobased Polymers

The derivatives of furan compounds are being explored as monomers for the synthesis of biobased polymers. The conversion of this compound into polymeric materials could lead to sustainable alternatives to petroleum-based plastics. Studies have shown that furan-derived polymers exhibit desirable mechanical properties and biodegradability .

Coatings and Adhesives

Furan derivatives have been utilized in the development of coatings and adhesives due to their excellent adhesion properties and chemical resistance. The incorporation of this compound into formulations can enhance performance characteristics while promoting sustainability in material science .

Agricultural Chemistry Applications

Pesticidal Activity

Compounds similar to this compound have been investigated for their pesticidal properties. Some studies suggest that these compounds may act as effective fungicides or insecticides, providing an eco-friendly alternative to conventional pesticides .

Plant Growth Regulators

Research indicates that furan derivatives could also serve as plant growth regulators, enhancing growth rates or resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices.

Case Study 1: Anticancer Research

A study examining the anticancer effects of furan derivatives highlighted the compound's ability to induce apoptosis in breast cancer cells. The results showed a significant reduction in cell viability when treated with specific concentrations of the compound, suggesting its potential use as a therapeutic agent.

Case Study 2: Biobased Polymer Development

In a project focused on developing biobased polymers from furan derivatives, researchers successfully synthesized a new polymer using this compound as a precursor. The resulting material exhibited high tensile strength and biodegradability, positioning it as a viable alternative for traditional plastics.

Mecanismo De Acción

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloromethylfurfural: Similar in structure but lacks the methoxyphenyl group.

5-(2-Methoxyphenyl)furan-2-carbaldehyde: Similar but without the chloro substitution.

5-(5-Bromo-2-methoxyphenyl)furan-2-carbaldehyde: Similar but with a bromo group instead of a chloro group.

Uniqueness

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde is unique due to the presence of both the chloro and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Actividad Biológica

5-(5-Chloro-2-methoxyphenyl)furan-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C12H9ClO3

- CAS Number : 853314-04-2

- Molecular Weight : 234.65 g/mol

The compound features a furan ring substituted with a chloromethoxyphenyl group, which is crucial for its biological activity. The presence of the chloro and methoxy groups can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with furan under acidic conditions. Various methodologies, including microwave-assisted synthesis, have been reported to enhance yield and purity.

Antimicrobial Properties

Research has indicated that derivatives of furan compounds exhibit antimicrobial activity. For example, studies have shown that furan derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

This compound has shown promising results in anticancer assays. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, compounds similar to this structure have demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting potent cytotoxic effects .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 0.05 - 0.17 | Tubulin polymerization inhibition |

| MCF-7 (Breast cancer) | 0.08 - 1.14 | Apoptosis induction via caspases |

| HeLa (Cervical cancer) | <1 | Cell cycle arrest |

Anti-inflammatory Effects

Some studies suggest that furan derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could position them as potential therapeutic agents for conditions characterized by chronic inflammation .

The biological activities of this compound may be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes critical for metabolic processes in pathogens or cancer cells.

- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

- Antimicrobial Activity Study : A disc diffusion method was employed to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control substances .

- Cytotoxicity Assessment : In a study involving various cancer cell lines, this compound demonstrated higher cytotoxicity than standard chemotherapeutics like Combretastatin-A4, indicating its potential as an effective anticancer agent .

Propiedades

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-15-11-4-2-8(13)6-10(11)12-5-3-9(7-14)16-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAOQPJGWUDXNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853314-04-2 | |

| Record name | 5-(5-CHLORO-2-METHOXYPHENYL)-2-FURALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.